molecular formula C26H31N5O2S B2462692 N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-44-2

N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2462692
CAS No.: 1114830-44-2
M. Wt: 477.63
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS 1114830-44-2) is a complex organic compound with the molecular formula C26H31N5O2S and a molecular weight of 477.6 g/mol . This chemical belongs to the class of [1,2,4]triazolo[4,3-a]quinazoline derivatives, a family of nitrogen-fused heterocycles that have attracted significant interest in medicinal chemistry due to their diverse and beneficial health-related characteristics . Scientific reviews highlight that azolo[a]quinazoline systems, including triazoloquinazolines, have shown multiple potential activities against numerous biological targets . Most research efforts are directed toward the design of anticancer and antibacterial agents, with additional potential in anti-inflammatory applications . The mechanism of action for compounds in this class often involves interaction with key cellular enzymes. Specifically, [1,2,4]triazolo[4,3-a]quinazolines have been studied as inhibitors of topoisomerase I, an enzyme critical for DNA replication, and for their activity against bacterial strains such as B. subtilis, indicating their value in oncology and infectious disease research . The presence of both the quinazoline core and the triazole moiety in a single, fused structure makes this compound a valuable scaffold for synthesizing novel derivatives and for further pharmacological investigation in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-methylphenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-16(2)13-27-23(32)19-10-11-21-22(12-19)31-25(30(24(21)33)14-17(3)4)28-29-26(31)34-15-20-9-7-6-8-18(20)5/h6-12,16-17H,13-15H2,1-5H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPIHVFWXQKORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C20H26N4O Molecular Weight 342 45 g mol \text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}\quad \text{ Molecular Weight 342 45 g mol }

Biological Activity Overview

Research indicates that compounds within the quinazoline family exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Antibacterial Activity

Several studies have reported the antibacterial properties of quinazoline derivatives. For instance:

  • Mechanism of Action : Quinazolines often inhibit bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. The presence of bulky substituents like isobutyl groups enhances their binding affinity to the target enzyme.
  • In Vitro Studies : In vitro testing against both Gram-positive and Gram-negative bacteria showed promising results. For example:
    • MIC Values : Compounds similar to N,4-diisobutyl derivatives demonstrated MIC values ranging from 1 to 16 µg/mL against various strains including MRSA and E. coli .
CompoundBacterial StrainMIC (µg/mL)
12S. aureus2
12E. faecalis4
12S. pneumoniae1

Anti-inflammatory Activity

Quinazoline derivatives have also been studied for their anti-inflammatory effects.

  • Experimental Models : In models of acute inflammation (e.g., carrageenan-induced paw edema), compounds were shown to significantly reduce edema and pro-inflammatory cytokines .
  • In Vivo Studies : The compound was tested in animal models where it exhibited a reduction in inflammatory markers such as IL-6 and TNF-α.

Anticancer Properties

Research has indicated that certain quinazoline derivatives possess anticancer potential.

  • Cell Line Testing : Compounds similar to N,4-diisobutyl derivatives were evaluated against various cancer cell lines (e.g., HepG2). The IC50 values indicated moderate cytotoxicity with some derivatives showing selective activity against cancer cells while sparing normal cells .
CompoundCell LineIC50 (µg/mL)
12HepG215.3
9HepG2>37

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives:

  • Case Study on Antibacterial Activity : A study focused on the synthesis and evaluation of various substituted quinazolines demonstrated that modifications at specific positions significantly enhanced antibacterial activity against resistant strains .
  • Case Study on Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties of quinazoline derivatives revealed that certain substitutions led to a marked decrease in paw edema in treated animals compared to controls .

Q & A

Q. Table 1: Example Reaction Conditions

StepSolventTemperature (°C)CatalystYield Range
CyclocondensationEthanolReflux (~78°C)None60–75%
AlkylationDMF80–100°CBenzyltributylammonium bromide40–55%

Basic: What spectroscopic and chromatographic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent integration and carbon environments (e.g., distinguishing carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at 1650–1750 cm1^{-1}, S-H/C-S bonds at 600–700 cm1^{-1}) .
  • HPLC : Achieve >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can computational modeling guide mechanistic studies of this compound’s bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map electron density at the triazole and quinazoline moieties, predicting reactive sites for enzyme interactions .
  • Molecular Dynamics (MD) Simulations : Model binding kinetics with targets like kinases or microbial enzymes. For example, simulate interactions with ATP-binding pockets to rationalize anticancer activity .
  • Data Integration : Combine docking scores (AutoDock Vina) with experimental IC50_{50} values to validate hypotheses .

Advanced: How should structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Substituent Variation : Systematically modify the diisobutyl group (e.g., replacing with cyclopropyl or arylalkyl chains) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Replace the thioether linkage with sulfoxide/sulfone groups to evaluate metabolic stability .
  • In Vitro Assays : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) to correlate structural changes with activity .

Q. Table 2: Example SAR Data for Analogues

Derivative SubstituentAnticancer IC50_{50} (μM)Antibacterial MIC (μg/mL)
Diisobutyl1.2 ± 0.38.5
Cyclopropylmethyl0.8 ± 0.26.2
Benzyl3.5 ± 0.612.4

Basic: What purification strategies resolve challenges in isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity .
  • HPLC Prep-Scale : Apply gradient elution (0.1% TFA in acetonitrile/water) for high-resolution separation .

Advanced: How can contradictions in biological activity data across studies be addressed?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Use factorial designs to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Control Standardization : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial assays) to normalize inter-lab variability .
  • Meta-Analysis : Pool data from multiple studies using Bayesian regression to resolve discrepancies in IC50_{50}/MIC values .

Advanced: What role do advanced spectroscopic techniques (e.g., X-ray crystallography) play in elucidating binding modes?

Methodological Answer:

  • X-Ray Crystallography : Resolve co-crystal structures with target proteins (e.g., dihydrofolate reductase) to identify key hydrogen bonds and hydrophobic interactions .
  • Solid-State NMR : Characterize polymorphic forms affecting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.